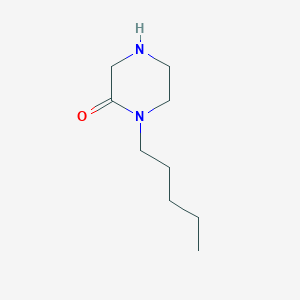
1-Pentylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentylpiperazin-2-one is a heterocyclic organic compound featuring a piperazine ring substituted with a pentyl group at the nitrogen atom. This compound is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazines are commonly used as intermediates in the synthesis of various drugs and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentylpiperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a 1,2-diamine with a sulfonium salt under basic conditions to form the piperazine ring . Another method includes the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring through the condensation of an amine, an isocyanide, a carboxylic acid, and an aldehyde .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yields. The use of catalysts, such as palladium or iridium, can enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 1-Pentylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted piperazines.
Scientific Research Applications
1-Pentylpiperazin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Pentylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to physiological effects. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling and behavior .
Comparison with Similar Compounds
1-Pentylpiperazin-2-one can be compared with other piperazine derivatives, such as:
1-Methylpiperazin-2-one: Similar in structure but with a methyl group instead of a pentyl group.
1-Phenylpiperazin-2-one: Contains a phenyl group, leading to distinct biological activities and uses in drug development.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with lipid-rich environments .
Properties
CAS No. |
59702-11-3 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-pentylpiperazin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-2-3-4-6-11-7-5-10-8-9(11)12/h10H,2-8H2,1H3 |
InChI Key |
VKKFZFFHARJMSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCNCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















